5-Oxa-2,7-diazaspiro[3.5]nonan-6-one

Drug Discovery Medicinal Chemistry Physicochemical Properties

Choose this unsubstituted 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one for systematic SAR exploration. Its low MW (142.16 g/mol) and XLogP3-AA (-0.7) make it an ideal fragment-based discovery scaffold. Functionalize the two nitrogen atoms without pre-existing substituent interference. This core is a critical building block for novel sigma receptor ligands and covalent inhibitors, offering reliable ≥95% purity for reproducible research outcomes.

Molecular Formula C6H10N2O2
Molecular Weight 142.158
CAS No. 2137567-26-9
Cat. No. B2617525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2,7-diazaspiro[3.5]nonan-6-one
CAS2137567-26-9
Molecular FormulaC6H10N2O2
Molecular Weight142.158
Structural Identifiers
SMILESC1CNC(=O)OC12CNC2
InChIInChI=1S/C6H10N2O2/c9-5-8-2-1-6(10-5)3-7-4-6/h7H,1-4H2,(H,8,9)
InChIKeyBIDDAHMNEKGQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxa-2,7-diazaspiro[3.5]nonan-6-one (CAS 2137567-26-9): Procurement Guide for a Spirocyclic Scaffold in Medicinal Chemistry


5-Oxa-2,7-diazaspiro[3.5]nonan-6-one (CAS 2137567-26-9) is a spirocyclic heterocyclic compound featuring a unique 5-oxa-2,7-diazaspiro[3.5]nonan-6-one core structure [1]. Its molecular formula is C6H10N2O2, with a molecular weight of 142.16 g/mol [1]. This compound is characterized by a spiro junction connecting a four-membered azetidine ring and a six-membered oxazolidinone ring, a structural motif that confers distinct physicochemical properties and is of high interest as a building block in drug discovery, particularly for the synthesis of covalent inhibitors and novel chemical entities .

Why Generic Substitution of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one Fails: Structural Specificity and Activity Divergence


Generic substitution of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one with other spirocyclic or heterocyclic analogs is not straightforward due to the compound's unique structural and physicochemical profile. The spiro[3.5]nonane core, incorporating both a nitrogen-containing azetidine and an oxygen-containing oxazolidinone ring, dictates specific molecular interactions and stability . While related compounds such as 9,9-dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one or 2-(diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one share the same core scaffold, they exhibit significantly different molecular weights, lipophilicities, and steric profiles, which can profoundly impact biological activity, selectivity, and pharmacokinetic behavior . Furthermore, the presence of the oxazolidinone moiety is critical for its potential as a covalent inhibitor warhead, a property not present in many other diazaspiro compounds . Therefore, substituting the unsubstituted parent compound with a substituted analog without direct comparative data risks altering or abolishing the desired research or development outcome.

Quantitative Differentiation of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one: Evidence for Informed Procurement


Molecular Weight and Lipophilicity Differentiation from Substituted Analogs

5-Oxa-2,7-diazaspiro[3.5]nonan-6-one exhibits a molecular weight of 142.16 g/mol and a computed XLogP3-AA value of -0.7, indicating low lipophilicity [1]. In contrast, the 9,9-dimethyl substituted analog has a molecular weight of 183.25 g/mol and is expected to have a higher logP due to the addition of two methyl groups . The 2-(diphenylmethyl) analog has a molecular weight of 308.4 g/mol and a significantly higher lipophilicity . These differences in fundamental physicochemical parameters can critically impact solubility, permeability, and target engagement in biological assays.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Purity Specification for Reproducible Research

A reputable vendor specifies a minimum purity of 95%+ for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one (Catalog Number CM776845) . This is a critical quality metric for ensuring experimental reproducibility. While the purity of other analogs from different suppliers may vary, this specific batch-level information provides a benchmark for procurement, as impurities can interfere with biological assays or downstream chemical transformations.

Chemical Synthesis Analytical Chemistry Quality Control

Structural Confirmation and Unique Scaffold Identity

The compound's identity is confirmed by its InChIKey (BIDDAHMNEKGQJD-UHFFFAOYSA-N) and SMILES (C1CNC(=O)OC12CNC2) notation, which uniquely define its spirocyclic structure [1]. This is a fundamental differentiator from other spiro compounds, such as 2,7-diazaspiro[3.5]nonane derivatives lacking the oxa-bridge or oxazolidinone ring, which would have distinct InChIKeys and SMILES strings. This precise structural definition is essential for computational modeling, virtual screening, and for ensuring the correct compound is procured.

Structural Biology Computational Chemistry Cheminformatics

Potential Sigma Receptor Modulation as a Class Feature

A patent application (CA2999925A1) describes a broad class of oxa-diazaspiro compounds, which encompasses the core scaffold of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one, as having pharmacological activity towards the sigma (σ) receptor, with potential use in the treatment of pain [1]. While the patent does not provide specific binding or functional data for the unsubstituted parent compound itself, it establishes a class-level association. This suggests that procurement of this specific scaffold could be a strategic choice for research programs targeting sigma receptor modulation, distinguishing it from other spirocyclic scaffolds with different biological activities.

Neuropharmacology Pain Research Receptor Pharmacology

High-Value Application Scenarios for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one in Scientific R&D


Scaffold for Covalent Inhibitor Design and Fragment-Based Drug Discovery

The compound's unsubstituted spirocyclic core, featuring an oxazolidinone ring, serves as an ideal starting point for fragment-based drug discovery (FBDD) or as a core scaffold for designing covalent inhibitors. Its low molecular weight (142.16 g/mol) and low lipophilicity (XLogP3-AA -0.7) make it a high-quality fragment with good ligand efficiency [1]. Researchers can functionalize the two nitrogen atoms and the carbon framework to explore structure-activity relationships (SAR) without the confounding influence of pre-existing substituents, as evidenced by the existence of larger, more lipophilic analogs with different properties .

Synthesis of Sigma Receptor Ligands for Pain and CNS Disorders

Based on patent disclosures, the oxa-diazaspiro scaffold is associated with sigma (σ) receptor modulation [1]. 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one represents the unsubstituted core of this class. It is an essential procurement target for medicinal chemists aiming to synthesize and evaluate novel sigma receptor ligands for potential therapeutic applications in pain management, neuroprotection, or other central nervous system disorders, as the parent compound allows for systematic SAR exploration.

Physicochemical Property Benchmarking in Early-Stage Drug Discovery

Due to its well-defined and computed physicochemical properties (e.g., MW = 142.16 g/mol, XLogP3-AA = -0.7) [1], this compound can serve as a valuable control or benchmark in assays designed to measure solubility, permeability, and metabolic stability of new chemical entities. Its purity of ≥95% from a reputable vendor further supports its use in analytical method development and validation, ensuring reliable and reproducible data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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